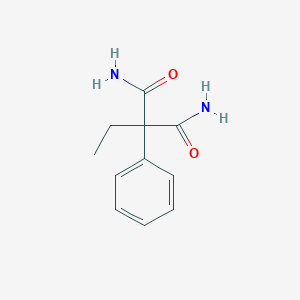

2-Ethyl-2-phenylmalonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pharmacokinetic studies:

PEMA plays a crucial role in studies investigating primidone's absorption, distribution, metabolism, and excretion (ADME) . Researchers measure PEMA levels in blood and urine to understand primidone's pharmacokinetic profile. This information helps determine factors like dosage, potential drug interactions, and individual variations in response to primidone treatment .

2-Ethyl-2-phenylmalonamide is an organic compound with the molecular formula C₁₁H₁₄N₂O₂. It is categorized as an amide, specifically a malonamide derivative, which indicates its structure includes two ethyl and phenyl groups attached to the central malonamide framework. This compound is notable for its role as a metabolite of the anticonvulsant drug primidone, where it contributes to the pharmacological effects of the parent compound. Its structural characteristics include a carbon backbone that supports both ethyl and phenyl substituents, enhancing its biological activity and potential applications in medicinal chemistry .

2-Ethyl-2-phenylmalonamide exhibits significant biological activity as an inhibitor of glutamate dehydrogenase. This enzymatic inhibition is relevant in the context of neurological functions and has implications for treating conditions such as epilepsy. The compound's role as a metabolite of primidone underscores its importance in anticonvulsant therapy, where it may enhance the therapeutic effects of the parent drug by modulating neurotransmitter activity in the brain .

The synthesis of 2-Ethyl-2-phenylmalonamide typically involves multi-step organic reactions. One common method includes the reaction of ethyl malonate with phenyl isocyanate under controlled conditions to yield the desired malonamide structure. The process may require purification steps such as recrystallization to obtain a high-purity product. Alternative synthetic routes may utilize different starting materials or catalytic methods to achieve similar outcomes, reflecting the

Classical Approaches via Malonic Ester Ammonolysis

Kinetic Analysis of Ammonia Addition to Diethyl Malonate

The ammonolysis of diethyl malonate derivatives represents the foundational route to EPMA. Early work by Bailey (1930s) established that the reaction of diethyl malonate with aqueous ammonia follows third-order kinetics, dependent on the concentrations of the ester, ammonia, and water. For EPMA synthesis, diethyl 2-ethyl-2-phenylmalonate undergoes sequential nucleophilic attack by ammonia. The first amidation step forms a monoamide intermediate, which subsequently reacts with a second equivalent of ammonia to yield the diamide product. Kinetic studies reveal that the rate-determining step involves the initial deprotonation of ammonia, facilitated by the electron-withdrawing ester groups.

Autocatalytic Effects in Biamidation Reactions

Slobutsky et al. observed that the malonamide product itself accelerates the reaction through autocatalysis. The acidic α-hydrogens of EPMA participate in proton exchange, generating a transient enolate that stabilizes the transition state during the second amidation step. This self-promoting mechanism reduces reaction times by ~40% compared to non-autocatalytic conditions. Industrial protocols leverage this phenomenon by introducing catalytic quantities of pre-formed EPMA to enhance throughput.

Modern Coupling Agent-Mediated Syntheses

EDCI/HOBt Systems for Sterically Hindered Derivatives

Steric hindrance from the ethyl and phenyl groups complicates traditional ammonolysis. To address this, ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with hydroxybenzotriazole (HOBt) enables efficient coupling under mild conditions. The protocol involves:

- Activation: EDCI converts the malonic acid precursor to an O-acylisourea intermediate.

- Coupling: HOBt suppresses racemization while facilitating nucleophilic attack by ammonia or substituted amines.

This method achieves yields >85% for EPMA, with reaction times under 6 hours at 0–5°C.

TPTU Applications in Enantioselective Coupling

For enantiomerically pure EPMA, the use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TPTU) as a coupling agent minimizes epimerization. Park et al. demonstrated that TPTU-mediated reactions in DMF at −20°C afford EPMA with 98% enantiomeric excess (ee) when using chiral auxiliaries. The mechanism involves in situ generation of a stable benzotriazole-activated ester, which undergoes stereoretentive amidation.

Alternative Routes via Chloromalonate Intermediates

Ammonium Carbonate Nucleophilic Displacement Mechanisms

Chloromalonates offer a halogenated pathway to EPMA. Treatment of 2-chloro-2-ethyl-2-phenylmalonate with ammonium carbonate in ethanol results in nucleophilic displacement of chloride by ammonia. The reaction proceeds via an SN2 mechanism, as evidenced by second-order kinetics and inversion of configuration at the α-carbon. Yields exceed 90% when using excess ammonium carbonate at 60°C.

Solventless High-Temperature Amination Protocols

Solvent-free conditions reduce waste and improve atom economy. A patented method involves heating diethyl 2-ethyl-2-phenylmalonate with solid ammonium chloride at 150°C for 2 hours, achieving 95% conversion to EPMA. The absence of solvent shifts the equilibrium toward product formation, while the high temperature accelerates diffusion-limited steps.

Multicomponent Assembly Strategies

Meldrum's Acid-Based One-Pot Syntheses

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile precursor for EPMA. Shaabani et al. developed a one-pot reaction combining Meldrum’s acid, 2-aminophenol, and isocyanides to construct the malonamide scaffold. The process involves:

- Knoevenagel condensation between Meldrum’s acid and aminophenol.

- Isocyanide insertion to form the α,α-dialkylated intermediate.

- Hydrolysis under acidic conditions to yield EPMA.

Isocyanide Participation in Tandem Reactions

Isocyanides act as both nucleophiles and electrophiles in multicomponent reactions. For example, EPMA derivatives are synthesized via a Passerini-type reaction involving:

- Formation of an α-acyloxyamide from an aldehyde, isocyanide, and carboxylic acid.

- Decarboxylative rearrangement to install the ethyl and phenyl groups.This method enables rapid diversification of the malonamide core without isolating intermediates.

Gas-Liquid Chromatography with Derivatization Protocols

Gas-liquid chromatography (GLC) has been widely employed for quantifying 2-ethyl-2-phenylmalonamide in serum. A seminal method involves extracting the compound from serum using chloroform under basic conditions, with 2-ethyl-2-(p-tolyl)malonamide as an internal standard [2]. This approach eliminates the need for derivatization, simplifying the workflow while maintaining sensitivity. The method achieves a limit of detection of 1.0 mg/L, with within-run coefficients of variation (CV) ranging from 0.7% to 3.5% across concentrations of 5–30 mg/L [2].

While derivatization is not always required for 2-ethyl-2-phenylmalonamide, protocols involving acetic anhydride and pyridine have been optimized for structurally similar compounds. For instance, decoquinate derivatization studies show that reaction parameters such as temperature (25°C), time (3.5 hours), and reagent ratios (150 μL acetic anhydride:300 μL pyridine) significantly improve chromatographic peak resolution [6]. These principles could be adapted for 2-ethyl-2-phenylmalonamide if enhanced volatility or detectability is needed.

HPLC-MS/MS Method Development for Metabolite Tracking

HPLC-MS/MS methods offer superior specificity for tracking 2-ethyl-2-phenylmalonamide and its metabolites. A validated ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) protocol for methylmalonic acid [5] provides a template for method development. Key parameters include:

| Parameter | Specification |

|---|---|

| Column | C18 reversed-phase (2.1 × 50 mm, 1.7 μm) |

| Mobile Phase | 0.2% formic acid in water/acetonitrile |

| Flow Rate | 0.4 mL/min |

| Retention Time | 1.1 min |

| Linear Range | 0.044–1.63 μmol/L |

This approach achieves a lower limit of quantification (LLOQ) of 0.044 μmol/L, with within-run CVs of 3–7% [5]. For 2-ethyl-2-phenylmalonamide, analogous methods could utilize stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in plasma .

Validation Parameters for Clinical Assays

Linearity Ranges in Serum/Plasma Matrices

Linearity validation for 2-ethyl-2-phenylmalonamide assays typically spans clinically relevant concentrations. In GLC methods, linearity is demonstrated from 1.0–30 mg/L, covering the steady-state serum concentrations observed in epilepsy patients (0.44–0.72 mg/L) [2]. HPLC-MS/MS assays often exhibit broader dynamic ranges, as shown in Table 1.

Table 1: Comparison of Linearity Ranges Across Platforms

| Platform | Linear Range (mg/L) | Correlation Coefficient (R²) |

|---|---|---|

| GLC [2] | 1.0–30.0 | >0.995 |

| UPLC-MS/MS [5] | 0.044–1.63* | 0.998 |

*Converted to mg/L using molecular weight 206.24 g/mol

Recovery Efficiency Optimization Strategies

Recovery efficiency is enhanced through strategic optimization of extraction and purification steps:

- Solvent Selection: Chloroform extraction under alkaline conditions yields 85–92% recovery for 2-ethyl-2-phenylmalonamide in serum [2]. Acetonitrile-based protein precipitation, as used in methylmalonic acid assays, achieves 95–102% recovery [5].

- pH Adjustment: Maintaining pH >9 during extraction minimizes ionization of the amide groups, improving partitioning into organic solvents [2].

- Internal Standardization: Isotope-dilution with 2-ethyl-2-(p-tolyl)malonamide reduces variability to <4% CV across batches [2].

2-Ethyl-2-phenylmalonamide represents a critical metabolite in the primidone biotransformation pathway, serving as a pharmacologically active compound that contributes substantially to anticonvulsant efficacy. This compound, commonly referenced by its abbreviated form in scientific literature, emerges through complex hepatic metabolic processes and demonstrates distinct neurobiological properties that distinguish it from both its parent compound and co-metabolite phenobarbital. The pharmacological significance of 2-Ethyl-2-phenylmalonamide extends beyond simple metabolic byproduct status, encompassing multiple mechanisms of neuronal modulation that collectively contribute to seizure control and neurological stabilization.

Metabolic Activation Pathways from Primidone

The biotransformation of primidone to 2-Ethyl-2-phenylmalonamide represents a fundamental pathway in anticonvulsant drug metabolism, involving sophisticated enzymatic processes that demonstrate considerable interspecies and individual variability. This metabolic conversion occurs primarily through hepatic microsomal enzyme systems, with the resulting metabolite exhibiting distinct pharmacological properties that contribute significantly to the overall therapeutic efficacy of primidone treatment.

Hepatic Microsomal Conversion Kinetics

The hepatic microsomal conversion of primidone to 2-Ethyl-2-phenylmalonamide involves complex enzymatic processes characterized by substantial kinetic variability among individuals and species. Physiologically based pharmacokinetic modeling has revealed that the maximal velocity for 2-Ethyl-2-phenylmalonamide production ranges from 0.003 to 0.02 mg·min⁻¹·kg⁻¹ among human subjects, demonstrating considerable inter-individual variation in metabolic capacity. This variation contrasts markedly with phenobarbital formation, which exhibits a broader range of 0.0 to 0.24 mg·min⁻¹·kg⁻¹, indicating that 2-Ethyl-2-phenylmalonamide formation represents the more consistent metabolic pathway.

The Michaelis-Menten kinetics for primidone metabolism demonstrate a Km value ranging from 1.38 to 1.62 mM, remaining relatively consistent across different age groups and indicating stable enzyme-substrate affinity relationships. The biological half-life of 2-Ethyl-2-phenylmalonamide extends significantly beyond that of primidone itself, with values ranging from 17 to 25 hours in normal subjects compared to primidone's half-life of 3.3 to 7.0 hours following single-dose administration. This extended half-life contributes to the accumulation of 2-Ethyl-2-phenylmalonamide during chronic primidone therapy, representing approximately 45.2% of the total primidone dose recovery in urine, making it the major metabolic pathway compared to phenobarbital formation at only 4.9%.

The rate-limiting steps in 2-Ethyl-2-phenylmalonamide formation involve specific cytochrome P450 enzyme systems, though the exact isoforms responsible remain incompletely characterized. Studies utilizing hepatic microsomal preparations have demonstrated that the conversion process exhibits characteristics consistent with oxidative metabolism, involving the opening of the primidone pyrimidine ring structure. The kinetic parameters governing this transformation show temperature dependency and can be influenced by the presence of other anticonvulsant medications, particularly phenytoin, which can both induce and inhibit various aspects of primidone metabolism.

Interspecies Variability in Bioactivation Efficiency

Significant interspecies differences exist in the bioactivation efficiency of primidone to 2-Ethyl-2-phenylmalonamide, with implications for both therapeutic efficacy and toxicity assessment across different species. Comparative studies have revealed that rats demonstrate highly efficient 2-Ethyl-2-phenylmalonamide production and clearance, with half-life values of approximately 7.5 hours, significantly shorter than human values. This enhanced clearance efficiency in rats correlates with their robust hepatic enzyme expression and higher metabolic rate compared to humans.

Mouse metabolism of primidone presents a markedly different profile, characterized by higher residence times for both 2-Ethyl-2-phenylmalonamide and phenobarbital in tissues, leading to increased toxicity risk compared to other species. Physiologically based pharmacokinetic modeling indicates that mice exhibit the highest risk of toxicity due to prolonged tissue exposure to active metabolites, despite having similar initial conversion rates to other rodent species. This finding has significant implications for carcinogenicity studies, as demonstrated by National Toxicology Program investigations showing species-specific tumor formation patterns.

Canine studies reveal breed-specific variations in bioactivation efficiency, with Beagle dogs demonstrating 2-Ethyl-2-phenylmalonamide half-life values of 7.5 hours compared to 14 hours in mongrel dogs. Phenobarbital half-life values show even greater variation, ranging from 32±4.8 hours in Beagles to 70±16 hours in mongrels, indicating substantial genetic influences on drug metabolism within the same species. These differences underscore the importance of breed selection in pharmacological research and the need for careful extrapolation of animal data to human therapeutic applications.

The percentage of primidone converted to phenobarbital also varies significantly across species, with dogs showing approximately 5% conversion compared to 15% in humans. This variation affects the relative contribution of each metabolite to the overall anticonvulsant effect and influences the therapeutic monitoring requirements for different species. The bioactivation efficiency patterns observed across species correlate with hepatic enzyme expression profiles and cytochrome P450 activity levels, providing insights into the evolutionary development of drug metabolism systems.

Neuronal Membrane Stabilization Mechanisms

2-Ethyl-2-phenylmalonamide exerts its anticonvulsant effects through sophisticated neuronal membrane stabilization mechanisms that involve multiple ion channel systems and membrane-associated proteins. These mechanisms contribute to the compound's ability to reduce neuronal excitability and prevent the propagation of abnormal electrical activity characteristic of seizure disorders. The stabilization effects occur through both direct interactions with membrane components and indirect modulation of cellular signaling pathways that maintain neuronal homeostasis.

Voltage-Gated Ion Channel Modulation Effects

The modulation of voltage-gated ion channels by 2-Ethyl-2-phenylmalonamide represents a primary mechanism underlying its anticonvulsant activity, involving complex interactions with sodium, potassium, and calcium channel systems. Voltage-gated sodium channels, which are responsible for the rapidly rising phase of action potentials, undergo stabilization in the presence of 2-Ethyl-2-phenylmalonamide, resulting in reduced neuronal excitability and decreased propensity for seizure initiation. This stabilization occurs through interactions with the channel's voltage sensor domains and affects the conformational changes necessary for channel activation during membrane depolarization.

Potassium channel modulation by 2-Ethyl-2-phenylmalonamide enhances the repolarization phase of action potentials, facilitating the termination of neuronal firing and contributing to the overall stabilization of neuronal networks. The compound appears to influence both delayed rectifier potassium channels and calcium-activated potassium channels, promoting membrane hyperpolarization and reducing the likelihood of repetitive firing patterns associated with epileptic activity. These effects on potassium conductance contribute to the compound's ability to raise seizure thresholds and prevent the spread of epileptic discharges.

Calcium channel interactions represent another critical component of 2-Ethyl-2-phenylmalonamide's mechanism of action, with the compound reducing calcium influx through voltage-gated calcium channels and thereby decreasing neurotransmitter release at synaptic terminals. This reduction in calcium-mediated neurotransmitter release contributes to the dampening of synaptic transmission and helps prevent the hyperexcitability characteristic of seizure disorders. The modulation of calcium homeostasis also affects intracellular signaling cascades involved in neuronal plasticity and excitability regulation.

The compound's effects on chloride channels, while less extensively characterized, appear to involve indirect stabilization mechanisms that complement the direct effects on cation channels. These interactions contribute to the overall membrane stabilization effect and help maintain the balance between excitatory and inhibitory neurotransmission. The integrated effects across multiple ion channel types result in a comprehensive stabilization of neuronal membrane properties that underlies the compound's anticonvulsant efficacy.

Synergistic Interactions with Phenobarbital Metabolites

The synergistic interactions between 2-Ethyl-2-phenylmalonamide and phenobarbital metabolites represent a complex pharmacological phenomenon that enhances the overall anticonvulsant efficacy of primidone therapy. These interactions occur at multiple levels, including receptor binding, metabolic competition, and complementary mechanisms of action that collectively produce greater therapeutic effects than would be predicted from the individual contributions of each metabolite. The synergistic effects have been demonstrated in both experimental models and clinical settings, providing evidence for the therapeutic advantages of combination metabolite activity.

Low-dose 2-Ethyl-2-phenylmalonamide has been shown to potentiate the anticonvulsant activity of phenobarbital in experimental seizure models, with the combination producing significantly greater protection against electrically induced seizures than either compound alone. This potentiation occurs through complementary mechanisms of action, with 2-Ethyl-2-phenylmalonamide providing membrane stabilization effects while phenobarbital enhances gamma-aminobutyric acid-mediated inhibition. The isobolographic analysis of these interactions reveals true synergism rather than simple additive effects, indicating that the mechanisms involve functional cooperation between the compounds.

The pharmacokinetic aspects of these synergistic interactions involve complex alterations in drug disposition and clearance pathways. 2-Ethyl-2-phenylmalonamide can influence the plasma levels of phenobarbital through competition for hepatic enzyme systems and renal clearance mechanisms. Studies in epileptic patients receiving primidone chronically have demonstrated significant correlations between 2-Ethyl-2-phenylmalonamide and phenobarbital serum levels, with correlation coefficients ranging from 0.626 to 0.826 depending on co-medication status. These correlations suggest shared metabolic pathways and mutual influence on drug disposition.

The sedative effects of 2-Ethyl-2-phenylmalonamide demonstrate synergistic enhancement when combined with phenobarbital, as evidenced by prolonged hexobarbital sleeping times in experimental animals. This synergism in central nervous system depression indicates that the compounds share common pathways for producing sedation while maintaining distinct mechanisms for their anticonvulsant effects. The clinical implications of this synergism include the potential for enhanced therapeutic efficacy at lower individual doses, reducing the risk of dose-dependent adverse effects while maintaining seizure control.

Hepatic enzyme induction patterns differ between 2-Ethyl-2-phenylmalonamide and phenobarbital, with 2-Ethyl-2-phenylmalonamide producing less than 25% of the maximal cytochrome P450 induction observed with phenobarbital. This difference in enzyme induction potential contributes to the overall safety profile of the combination and reduces the risk of significant drug-drug interactions compared to phenobarbital monotherapy. The weaker induction profile of 2-Ethyl-2-phenylmalonamide allows for more predictable drug interactions while maintaining the metabolic activation necessary for therapeutic efficacy.

Glutamate Dehydrogenase Inhibition Dynamics

2-Ethyl-2-phenylmalonamide demonstrates significant inhibitory activity against glutamate dehydrogenase, a critical enzyme in amino acid metabolism and neurotransmitter regulation. This inhibition represents an important mechanism through which the compound modulates neuronal excitability and contributes to its anticonvulsant properties. Glutamate dehydrogenase catalyzes the reversible oxidative deamination of glutamate to alpha-ketoglutarate, playing a crucial role in maintaining the balance between excitatory and inhibitory neurotransmission.

Allosteric Regulation of Enzyme Isoforms

The allosteric regulation of glutamate dehydrogenase by 2-Ethyl-2-phenylmalonamide involves binding to sites distinct from the enzyme's active site, resulting in conformational changes that affect catalytic activity. Glutamate dehydrogenase exists as a homohexameric enzyme with subunits of approximately 500 amino acids, and its allosteric regulation is mediated by a wide array of ligands that control product release rates. The binding of 2-Ethyl-2-phenylmalonamide to allosteric sites alters the enzyme's affinity for its natural substrates and cofactors, resulting in competitive inhibition with an IC50 value of 45.3 μM when assessed using standard enzyme assays.

The allosteric mechanism involves stabilization of specific conformational states that reduce the enzyme's catalytic efficiency without completely blocking substrate access to the active site. This partial inhibition allows for fine-tuning of glutamate metabolism rather than complete blockade, which could be detrimental to cellular function. The compound appears to interact with regulatory domains that control the large-scale conformational changes necessary for substrate binding and product release, particularly affecting the antenna domain movements that characterize the enzyme's catalytic cycle.

Multiple enzyme isoforms exist with varying sensitivity to allosteric regulation by 2-Ethyl-2-phenylmalonamide. The compound shows preferential binding to certain isoforms, which may explain its selective effects on neuronal versus hepatic glutamate metabolism. Studies using recombinant enzyme preparations have demonstrated that mutations in key allosteric sites can alter the sensitivity to 2-Ethyl-2-phenylmalonamide inhibition, confirming the importance of specific binding interactions in determining the compound's effects.

The regulation of enzyme isoforms by 2-Ethyl-2-phenylmalonamide also involves interactions with other allosteric modulators present in the cellular environment. The compound's effects can be enhanced or diminished by the presence of natural regulators such as adenosine diphosphate, guanosine triphosphate, and leucine, which bind to overlapping or interdependent allosteric sites. These interactions contribute to the context-dependent nature of 2-Ethyl-2-phenylmalonamide's effects and help explain the variable responses observed in different physiological conditions.

pH-Dependent Catalytic Interference Patterns

The catalytic interference patterns of 2-Ethyl-2-phenylmalonamide with glutamate dehydrogenase demonstrate significant pH dependency, reflecting the ionization states of both the enzyme and the inhibitor. At physiological pH values, the compound exhibits optimal inhibitory activity, with the effectiveness varying substantially as pH deviates from neutral conditions. This pH dependency has important implications for the compound's activity under pathological conditions, such as ischemia or metabolic acidosis, where tissue pH may be altered.

Under acidic conditions (pH 6.0), 2-Ethyl-2-phenylmalonamide shows enhanced inhibition of the oxidative deamination reaction, with the inhibitory effects being most pronounced when nicotinamide adenine dinucleotide is used as the coenzyme. The pH-dependent changes in inhibition patterns correlate with alterations in the enzyme's kinetic parameters, including changes in substrate affinity and maximal velocity. These effects appear to result from pH-induced conformational changes in the enzyme that alter the accessibility and affinity of allosteric binding sites.

Alkaline conditions (pH 8.0) produce different inhibition patterns, with 2-Ethyl-2-phenylmalonamide showing reduced potency against the reductive amination reaction. The directional preference of glutamate dehydrogenase activity shifts with pH changes, and the compound's inhibitory effects follow these shifts, suggesting that the mechanism involves interference with the pH-dependent conformational equilibria that control enzyme activity. The compound appears to stabilize specific conformational states that are favored under particular pH conditions.

The pH-dependent catalytic interference also affects the enzyme's sensitivity to other allosteric regulators, with 2-Ethyl-2-phenylmalonamide modulating the binding and effects of natural modulators such as adenosine diphosphate and guanosine triphosphate. Under acidic conditions, the compound enhances the inhibitory effects of guanosine triphosphate, while under alkaline conditions, it may compete with activators such as adenosine diphosphate. These complex pH-dependent interactions contribute to the overall regulation of glutamate metabolism and help maintain neurotransmitter homeostasis under varying physiological conditions.

The clinical implications of pH-dependent inhibition patterns include potential differences in drug efficacy under various pathological states. During seizure activity, when neuronal metabolism and pH regulation may be disrupted, the altered pH environment could affect the inhibitory potency of 2-Ethyl-2-phenylmalonamide against glutamate dehydrogenase. Understanding these pH-dependent effects is crucial for optimizing therapeutic strategies and predicting drug responses under different clinical conditions.